molecular formula C7H6ClFO2 B1451326 6-Chloro-2-fluoro-3-methoxyphenol CAS No. 1017777-74-0

6-Chloro-2-fluoro-3-methoxyphenol

Cat. No.: B1451326
CAS No.: 1017777-74-0
M. Wt: 176.57 g/mol
InChI Key: YZBJWCVCQBLADF-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method includes the chlorination and fluorination of 3-methoxyphenol under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as thionyl chloride and hydrogen fluoride, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The process is optimized for yield and purity, often involving catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 3-Chloro-2-fluoro-6-methoxyphenol
  • 4-Chloro-2-fluoro-3-methoxyphenol

Comparison: 6-Chloro-2-fluoro-3-methoxyphenol is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJWCVCQBLADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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